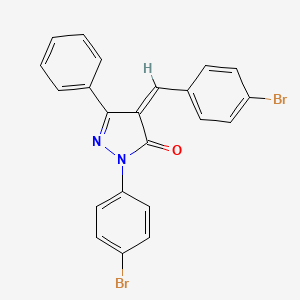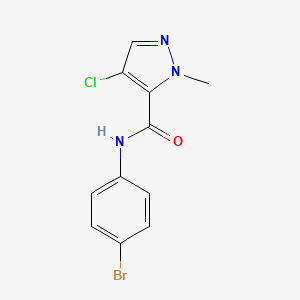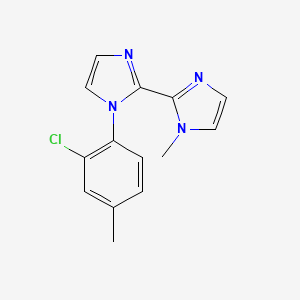
2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-5-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-5-(methylthio)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the late 1990s, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-5-(methylthio)benzamide is not fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines, which are signaling molecules that play a role in the immune response. This compound has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can help to starve the tumor and prevent its growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of cytokine production, the inhibition of angiogenesis, and the activation of immune cells. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-5-(methylthio)benzamide for lab experiments is its ability to enhance the effectiveness of chemotherapy and radiation therapy. This makes it a promising candidate for combination therapy with other cancer treatments. However, this compound has also been shown to have some limitations, including its toxicity at high doses and its potential to cause inflammation and other side effects.
Future Directions
There are a number of potential future directions for research on 2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-5-(methylthio)benzamide. One area of interest is the development of new combination therapies that incorporate this compound with other cancer treatments. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research aimed at improving the safety and efficacy of this compound through the development of new formulations and delivery methods.
Synthesis Methods
2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-5-(methylthio)benzamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the most commonly used methods for synthesizing this compound involves the reaction of 2,2-dimethyl-1,3-benzodioxole with thionyl chloride to form 2-chloro-5-methylthiobenzaldehyde. This compound is then reacted with ammonium acetate and acetic anhydride to form this compound.
Scientific Research Applications
2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-5-(methylthio)benzamide has been extensively studied for its potential use in cancer treatment. Research has shown that this compound has anti-tumor activity in a variety of different cancer cell lines, including lung, breast, and colon cancer cells. In addition, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
2-chloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-17(2)21-14-7-4-10(8-15(14)22-17)19-16(20)12-9-11(23-3)5-6-13(12)18/h4-9H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDSKIDGOWLJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)SC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-(3-chlorophenyl)acetamide](/img/structure/B5346704.png)
![methyl 4-[2-amino-3-cyano-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5346716.png)
![3-isopropyl-6-[3-(1H-pyrazol-4-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346721.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5346727.png)


![5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5346743.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5346752.png)

![3-methyl-8-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346767.png)
![2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5346774.png)
![methyl 5-ethyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5346782.png)
![4-(diethylamino)benzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346786.png)